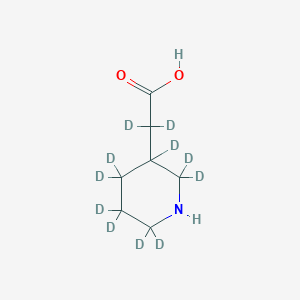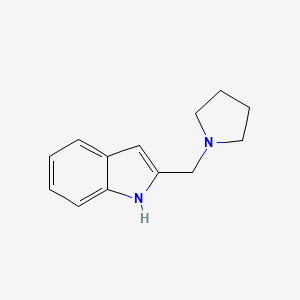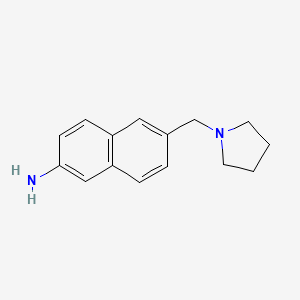
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine: This compound shares a similar pyrrolidine group but has a different aromatic ring structure.
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine: This compound has a similar naphthalene ring but differs in the position of the pyrrolidine substitution.
Uniqueness
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
6-(pyrrolidin-1-ylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18N2/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h3-6,9-10H,1-2,7-8,11,16H2 |
Clé InChI |
XDACWJTYIVEDBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC3=C(C=C2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


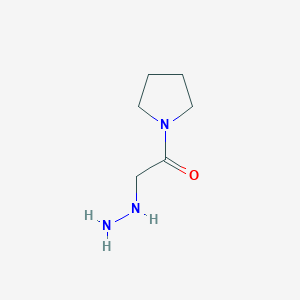
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

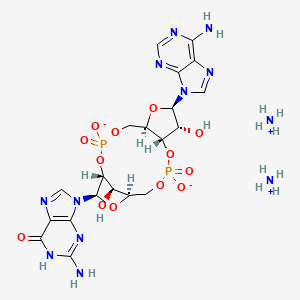
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
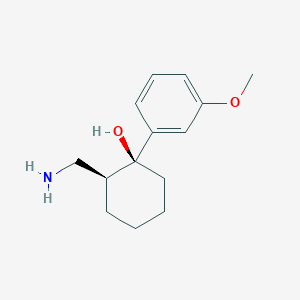
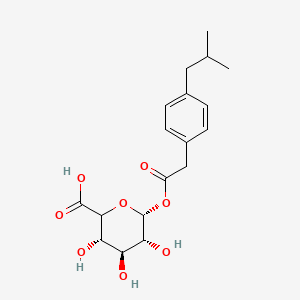
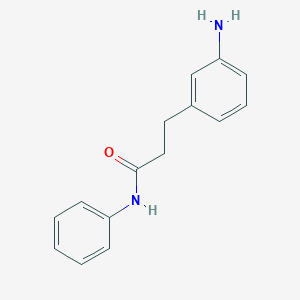

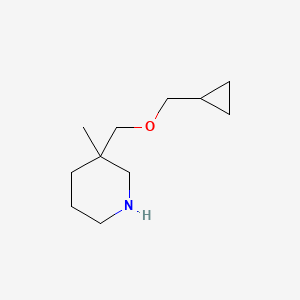
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
